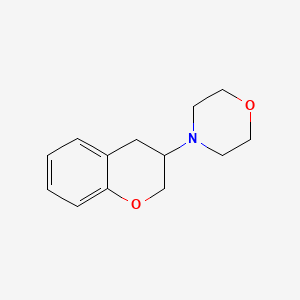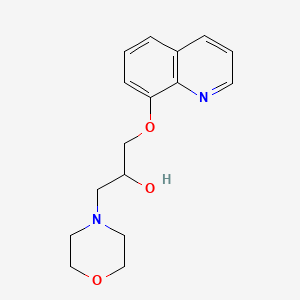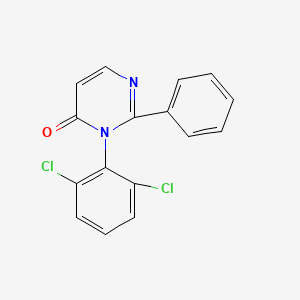
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl- is a heterocyclic organic compound that features a pyrimidinone core substituted with a 2,6-dichlorophenyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl- typically involves the reaction of 2,6-dichlorobenzaldehyde with benzyl cyanide in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the desired pyrimidinone derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidinone.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
科学研究应用
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl- involves its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
相似化合物的比较
- **N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- Pyrrolo[2,3-d]pyrimidine derivatives
Comparison: 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research and development.
属性
CAS 编号 |
89069-68-1 |
|---|---|
分子式 |
C16H10Cl2N2O |
分子量 |
317.2 g/mol |
IUPAC 名称 |
3-(2,6-dichlorophenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-7-4-8-13(18)15(12)20-14(21)9-10-19-16(20)11-5-2-1-3-6-11/h1-10H |
InChI 键 |
PXEKUYOMJRZTGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)
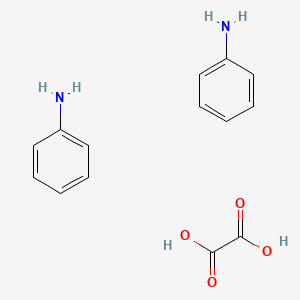
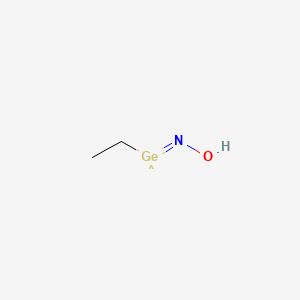

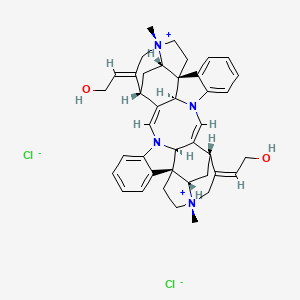
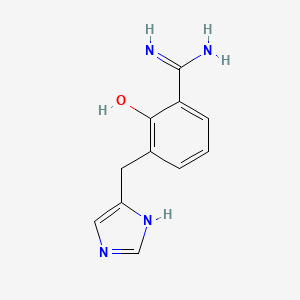


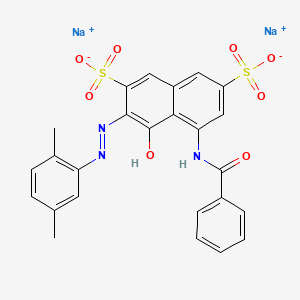
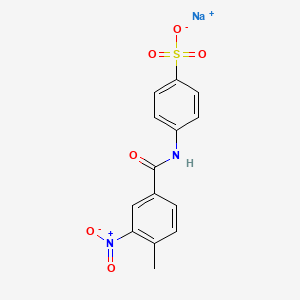
![5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184415.png)
![4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B15184427.png)
